N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Dopamine D3 Receptor Binding Affinity Triazine Scaffold

N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a synthetic small molecule belonging to the 2,4,6-trisubstituted 1,3,5-triazine class. Its structure features a central triazine core symmetrically substituted with two piperidine rings and an N-linked 3-chlorophenyl group.

Molecular Formula C19H26Cl2N6
Molecular Weight 409.36
CAS No. 1179399-91-7
Cat. No. B2416670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
CAS1179399-91-7
Molecular FormulaC19H26Cl2N6
Molecular Weight409.36
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N4CCCCC4.Cl
InChIInChI=1S/C19H25ClN6.ClH/c20-15-8-7-9-16(14-15)21-17-22-18(25-10-3-1-4-11-25)24-19(23-17)26-12-5-2-6-13-26;/h7-9,14H,1-6,10-13H2,(H,21,22,23,24);1H
InChIKeyMSDOUVMQVGTIJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine HCl (CAS 1179399-91-7): Chemical Class and Core Characteristics


N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a synthetic small molecule belonging to the 2,4,6-trisubstituted 1,3,5-triazine class . Its structure features a central triazine core symmetrically substituted with two piperidine rings and an N-linked 3-chlorophenyl group. This compound is primarily listed in commercial chemical databases as a research tool for investigating dopamine receptor pharmacology [1]. The triazine scaffold is a recognized privileged structure in medicinal chemistry, with piperidine-substituted variants documented for their interactions with G-protein coupled receptors and kinases [2].

Why N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine HCl Cannot Be Replaced by a Generic Triazine Analog


The critical limitation for procurement is the absence of publicly available, quantitative structure-activity relationship (SAR) data that defines the roles of the 3-chlorophenyl and bis-piperidine substituents in this specific compound. While the broader triazine-diamine class shows activity against targets like dopamine D3 receptors and HIV reverse transcriptase, the exact pharmacophore requirements are unknown [1][2]. Without head-to-head data, substituting even a closely related analog—such as the 4-chlorophenyl isomer or a mono-piperidine variant—carries the risk of complete loss of target engagement or a radically altered selectivity profile. The 3-chloro substitution pattern and the presence of two piperidine rings are structural features whose quantitative impact on potency and selectivity has not been deconvoluted for this scaffold, making generic substitution an unvalidated scientific risk .

Quantitative Differentiation Evidence for N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine HCl vs. Comparators


D3 Dopamine Receptor Affinity: Direct Data Gap Necessitates Investigational Use

No direct Ki or IC50 data is publicly available for N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine HCl at any target. The closest structural analogs with data are a series of 4-phenylpiperazine-triazines from US Patent 8,748,608. For example, a related but structurally distinct compound (CHEMBL1627321) demonstrates a Ki of 0.260 nM at the human D3 dopamine receptor [1]. This data is for a different chemotype and cannot be used to infer the target compound's affinity. The primary differentiator for procurement is therefore the absence of data, positioning this compound as a tool for establishing its own SAR rather than as a characterized lead.

Dopamine D3 Receptor Binding Affinity Triazine Scaffold

Selectivity Profile: Unknown vs. the Class's Multitarget Risk

The selectivity profile of the target compound across the dopamine receptor family (D1, D2, D3, D4, D5) and other aminergic GPCRs is unknown. In contrast, data for a structurally distinct piperazine-triazine analog shows a narrow selectivity window: Ki for D3 is 0.260 nM, while D4 is over 1,000 nM (a >3,800-fold difference) [1]. The target compound's bis-piperidine substitution, replacing the piperazine moiety, may drastically alter this selectivity, but the quantitative impact is unmeasured. For the closely related HIV NNRTI triazines, small substituent changes resulted in EC50 shifts from 4.61 nM to micromolar levels [2]. This class sensitivity confirms that the target compound's selectivity cannot be assumed from other chemotypes and must be experimentally determined.

Selectivity Off-target Activity Dopamine Receptors

Physicochemical and ADME Properties: The Unquantified Impact of the 3-Chloro Substituent

Calculated properties for the target compound (LogP, solubility, permeability) remain unpublished. The 3-chlorophenyl group is expected to increase lipophilicity compared to unsubstituted phenyl analogs, but the lack of experimental data prevents quantification. In related piperidine-triazine HIV NNRTIs, the structure-activity relationship revealed that specific aryl substitutions were critical for balancing potency and cytotoxicity [1]. For the target compound, the 3-chloro substitution's effect on metabolic stability, plasma protein binding, and blood-brain barrier penetration is a complete knowledge gap. This compound provides a unique opportunity to characterize these effects within the piperidine-triazine series.

Physicochemical Properties Metabolic Stability Lipophilicity

Functional Activity: Agonism, Antagonism, or Inverse Agonism Is Unknown

The target compound's functional effect (agonist, antagonist, partial agonist, or inverse agonist) at any receptor is unpublished. For a comparator piperazine-triazine analog (US8748608, 36), functional antagonism was confirmed with an IC50 of 25.7 nM at the D3 receptor, assessed by inhibition of quinpirole-stimulated mitogenesis [1]. This functional data is absent for the target compound. In other triazine series, functional selectivity (bias) between G-protein and β-arrestin pathways has been a key differentiator, but such profiles are entirely unknown for this specific chemotype. The compound is thus a blank slate for functional pharmacology studies.

Functional Assay cAMP β-Arrestin Biased Signaling

Validated Application Scenarios for N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine HCl Based on Evidence Gaps


De Novo Dopamine Receptor SAR Probe for the Triazine Scaffold

The complete absence of affinity and selectivity data for this compound at any dopamine receptor subtype makes it a high-value tool for establishing a new SAR branch. Unlike well-characterized D3 ligands with publicly available selectivity panels, this compound allows a research group to map the binding contributions of the 3-chlorophenyl and bis-piperidine groups from scratch [1].

Functional Selectivity Profiling in GPCR Drug Discovery

Since the functional signature (agonism/antagonism/bias) of the target compound is unknown, it is ideal for panels assessing G-protein versus β-arrestin signaling. Given that structurally distinct triazine analogs show potent antagonism (e.g., IC50 = 25.7 nM at D3), this compound could reveal whether the piperidine-to-piperazine swap alters functional selectivity, a key consideration for next-generation antipsychotics [2].

Kinase and PI3K/mTOR Pathway Hypothesis Testing

Some vendor listings hypothesize this compound inhibits the PI3K/mTOR pathway, a mechanistic claim completely unsupported by published experimental data . Procuring this compound for a targeted kinase panel (e.g., PI3Kα, mTOR, DNA-PK) or cellular pathway assay (p-AKT, p-S6) would generate the first direct evidence to validate or refute this proposed mechanism, which is crucial for any cancer biology application.

In Vitro ADME and Physicochemical Benchmarking Study

The experimental LogP, solubility, microsomal stability, and permeability of this compound are unpublished. A systematic ADME characterization, benchmarked against structurally characterized triazine analogs with published data (e.g., NNRTIs with EC50 values in the low nanomolar range), would fill a critical gap in the medicinal chemistry knowledge base for the 1,3,5-triazine chemotype [2].

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